3-[3-(Benzimidazol-1-yl)propoxy]benzaldehyde;oxalic acid
Overview
Description
3-[3-(Benzimidazol-1-yl)propoxy]benzaldehyde;oxalic acid is a complex organic compound that features a benzimidazole moiety linked to a benzaldehyde group through a propoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Benzimidazol-1-yl)propoxy]benzaldehyde;oxalic acid typically involves the following steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with formic acid or other aldehydes under acidic conditions.
Attachment of the Propoxy Chain: The benzimidazole is then reacted with 3-bromopropanol in the presence of a base such as potassium carbonate to form 3-(1H-benzimidazol-1-yl)propan-1-ol.
Formation of the Benzaldehyde Group: The final step involves the reaction of 3-(1H-benzimidazol-1-yl)propan-1-ol with 4-formylbenzoic acid under dehydrating conditions to yield 3-[3-(1H-benzimidazol-1-yl)propoxy]benzaldehyde.
Oxalate Formation: The compound is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Benzimidazol-1-yl)propoxy]benzaldehyde;oxalic acid can undergo various chemical reactions, including:
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The benzimidazole moiety can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: 3-[3-(1H-benzimidazol-1-yl)propoxy]benzoic acid.
Reduction: 3-[3-(1H-benzimidazol-1-yl)propoxy]benzyl alcohol.
Substitution: Various N-substituted benzimidazole derivatives.
Scientific Research Applications
3-[3-(Benzimidazol-1-yl)propoxy]benzaldehyde;oxalic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to the benzimidazole moiety’s known biological activities.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-[3-(Benzimidazol-1-yl)propoxy]benzaldehyde;oxalic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-(1H-benzimidazol-1-yl)propan-1-amine: Shares the benzimidazole moiety but lacks the benzaldehyde group.
3-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde: Similar structure but with an imidazole ring instead of benzimidazole.
Uniqueness
3-[3-(Benzimidazol-1-yl)propoxy]benzaldehyde;oxalic acid is unique due to the combination of the benzimidazole and benzaldehyde groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3-[3-(benzimidazol-1-yl)propoxy]benzaldehyde;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2.C2H2O4/c20-12-14-5-3-6-15(11-14)21-10-4-9-19-13-18-16-7-1-2-8-17(16)19;3-1(4)2(5)6/h1-3,5-8,11-13H,4,9-10H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNIQYUDURBHBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCOC3=CC=CC(=C3)C=O.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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